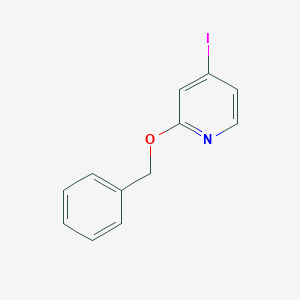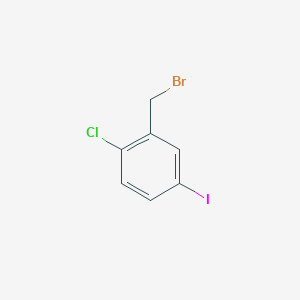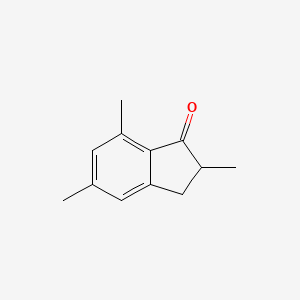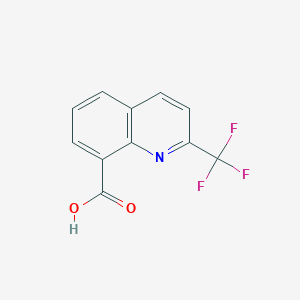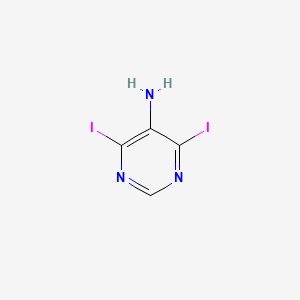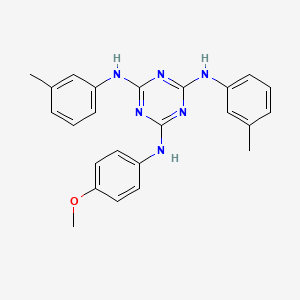
N2-(4-Methoxyphenyl)-N4,N6-di-m-tolyl-1,3,5-triazine-2,4,6-triamine
Overview
Description
N2-(4-Methoxyphenyl)-N4,N6-di-m-tolyl-1,3,5-triazine-2,4,6-triamine is a triazine derivative with a complex molecular structure This compound is characterized by the presence of methoxyphenyl and di-m-tolyl groups attached to a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N2-(4-Methoxyphenyl)-N4,N6-di-m-tolyl-1,3,5-triazine-2,4,6-triamine typically involves the reaction of 4-methoxyaniline with m-tolyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The use of a catalyst, such as a Lewis acid, can enhance the reaction efficiency and yield.
Industrial Production Methods: On an industrial scale, the compound is synthesized using continuous flow reactors to ensure consistent quality and high production rates. The process involves the careful control of temperature, pressure, and reactant concentrations to achieve optimal results. Purification steps, such as recrystallization or chromatography, are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: N2-(4-Methoxyphenyl)-N4,N6-di-m-tolyl-1,3,5-triazine-2,4,6-triamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Production of reduced derivatives.
Substitution: Introduction of various alkyl or aryl groups.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its triazine core makes it a versatile intermediate in organic synthesis.
Biology: N2-(4-Methoxyphenyl)-N4,N6-di-m-tolyl-1,3,5-triazine-2,4,6-triamine has shown potential as a biological probe. Its ability to interact with specific biomolecules makes it useful in studying biological processes and pathways.
Medicine: The compound has been investigated for its potential medicinal properties. It has shown promise in the development of new therapeutic agents, particularly in the treatment of certain diseases.
Industry: In the industrial sector, this compound is used in the manufacture of dyes, pigments, and other chemical products. Its stability and reactivity make it a valuable component in various formulations.
Mechanism of Action
The mechanism by which N2-(4-Methoxyphenyl)-N4,N6-di-m-tolyl-1,3,5-triazine-2,4,6-triamine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N,N,N',N'-Tetrakis(4-methoxyphenyl)benzidine: This compound shares the methoxyphenyl group but has a different core structure.
N2-(4-Methoxyphenyl)pyridine-2,3-diamine: Another triazine derivative with a similar methoxyphenyl group but a different arrangement of substituents.
Uniqueness: N2-(4-Methoxyphenyl)-N4,N6-di-m-tolyl-1,3,5-triazine-2,4,6-triamine is unique due to its specific combination of methoxyphenyl and di-m-tolyl groups on the triazine ring. This arrangement imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
6-N-(4-methoxyphenyl)-2-N,4-N-bis(3-methylphenyl)-1,3,5-triazine-2,4,6-triamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O/c1-16-6-4-8-19(14-16)26-23-28-22(25-18-10-12-21(31-3)13-11-18)29-24(30-23)27-20-9-5-7-17(2)15-20/h4-15H,1-3H3,(H3,25,26,27,28,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQJHEAUPUFGPOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)OC)NC4=CC=CC(=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80468942 | |
| Record name | N~2~-(4-Methoxyphenyl)-N~4~,N~6~-bis(3-methylphenyl)-1,3,5-triazine-2,4,6-triamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80468942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
628725-21-3 | |
| Record name | N~2~-(4-Methoxyphenyl)-N~4~,N~6~-bis(3-methylphenyl)-1,3,5-triazine-2,4,6-triamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80468942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


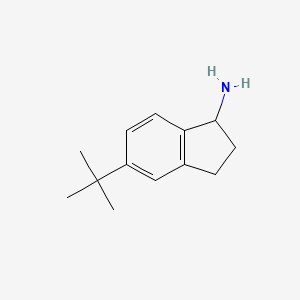
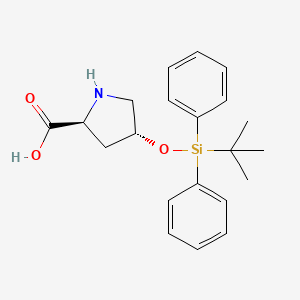
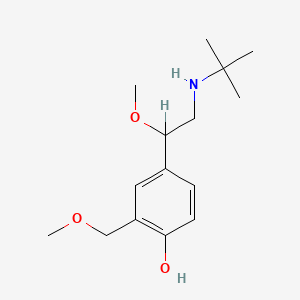
![6H-thieno[2,3-b]pyrrole-5-carboxylic acid](/img/structure/B1589459.png)

![6-Chlorothieno[2,3-b]pyridine](/img/structure/B1589462.png)

